molecular formula C12H4Cl3NO3 B140390 6-Nitro-1,3,8-trichlorodibenzofuran CAS No. 125652-17-7

6-Nitro-1,3,8-trichlorodibenzofuran

Cat. No. B140390
CAS RN: 125652-17-7
M. Wt: 316.5 g/mol
InChI Key: FDHMWCYHLUFGNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Nitro-1,3,8-trichlorodibenzofuran (6-Nitro-TCDF) is a highly toxic and persistent environmental pollutant. It is a member of the polychlorinated dibenzofuran (PCDF) family, which is a group of chemicals that are structurally similar to polychlorinated biphenyls (PCBs) and dioxins. 6-Nitro-TCDF is formed as a byproduct of various industrial processes, including waste incineration and the production of chlorine-containing chemicals. It is classified as a probable human carcinogen and has been linked to a range of adverse health effects, including immunotoxicity, developmental toxicity, and endocrine disruption.

Mechanism of Action

The toxic effects of 6-Nitro-1,3,8-trichlorodibenzofuran are primarily attributed to its ability to bind to and activate the aryl hydrocarbon receptor (AhR). Activation of AhR leads to the induction of various enzymes involved in xenobiotic metabolism, as well as the production of reactive oxygen species (ROS) and inflammatory cytokines. These effects can lead to oxidative stress, DNA damage, and cell death.
Biochemical and Physiological Effects:
Exposure to 6-Nitro-1,3,8-trichlorodibenzofuran has been shown to cause a range of biochemical and physiological effects in various animal models and in vitro systems. These effects include alterations in gene expression, immune function, and hormone levels. Additionally, exposure to 6-Nitro-1,3,8-trichlorodibenzofuran has been linked to developmental abnormalities and reproductive toxicity.

Advantages and Limitations for Lab Experiments

One advantage of using 6-Nitro-1,3,8-trichlorodibenzofuran in laboratory experiments is its well-characterized toxicological properties. It is a highly potent and specific AhR agonist, making it a useful tool for investigating the mechanisms of AhR activation and the downstream effects on cellular processes. However, one limitation of using 6-Nitro-1,3,8-trichlorodibenzofuran is its high toxicity, which requires careful handling and disposal procedures.

Future Directions

There are several areas of future research related to 6-Nitro-1,3,8-trichlorodibenzofuran. One area of interest is the development of novel strategies for the remediation of contaminated sites. Additionally, there is a need for further investigation into the mechanisms of action and toxicological properties of 6-Nitro-1,3,8-trichlorodibenzofuran and other PCDFs. Finally, there is a growing interest in the use of alternative methods, such as in vitro and computational models, for the assessment of chemical toxicity.

Synthesis Methods

6-Nitro-1,3,8-trichlorodibenzofuran can be synthesized through various methods, including the nitration of 1,3,8-trichlorodibenzofuran (TCDF) using a mixture of nitric and sulfuric acids. The reaction is carried out under controlled conditions, and the product is purified through a series of chemical and physical processes.

Scientific Research Applications

6-Nitro-1,3,8-trichlorodibenzofuran has been extensively studied for its toxicological properties and environmental impact. It is used as a model compound in various research studies to investigate the mechanisms of action and biochemical effects of PCDFs. Additionally, it is used as a reference standard for the analysis of PCDFs in environmental samples.

properties

CAS RN

125652-17-7

Product Name

6-Nitro-1,3,8-trichlorodibenzofuran

Molecular Formula

C12H4Cl3NO3

Molecular Weight

316.5 g/mol

IUPAC Name

1,3,8-trichloro-6-nitrodibenzofuran

InChI

InChI=1S/C12H4Cl3NO3/c13-5-1-7-11-8(15)2-6(14)4-10(11)19-12(7)9(3-5)16(17)18/h1-4H

InChI Key

FDHMWCYHLUFGNL-UHFFFAOYSA-N

SMILES

C1=C(C=C(C2=C1C3=C(O2)C=C(C=C3Cl)Cl)[N+](=O)[O-])Cl

Canonical SMILES

C1=C(C=C(C2=C1C3=C(O2)C=C(C=C3Cl)Cl)[N+](=O)[O-])Cl

Other CAS RN

125652-17-7

synonyms

6-NCDF
6-nitro-1,3,8-trichlorodibenzofuran

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.